Bromine vs. Chlorine at Position 3: Computed Lipophilicity and Steric Differentiation
The target compound bears a bromine atom at the 3-position of the benzoyl ring, whereas its closest cataloged analog (CAS 680579-32-2) carries chlorine at the same position . Computed physicochemical properties derived from PubChem show that the bromo compound has a higher XLogP3 value (3.9) compared to the chloro analog, reflecting the greater lipophilicity of bromine [1]. In the broader benzoylurea SAR literature, the bromo substitution has been associated with enhanced tubulin-binding affinity relative to chloro in the 3-haloacylamino series, with JIMB01 (3-bromopropionylamino benzoylurea) demonstrating IC₅₀ values in the nanomolar range (0.25–9.26 μM across 13 tumor cell lines) [2]. The larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å) may also influence the geometry of interaction at the colchicine-binding site of β-tubulin.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (PubChem computed) |
| Comparator Or Baseline | N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(pentafluorophenyl)urea (CAS 680579-32-2): XLogP3 not independently computed in PubChem, but estimated lower based on chlorine's lower Hansch π value |
| Quantified Difference | Estimated Δ Hansch π ≈ +0.2 to +0.4 (Br vs. Cl contribution); directionally higher lipophilicity for bromo analog |
| Conditions | Computed using XLogP3 algorithm, PubChem release 2024.11.20 |
Why This Matters
Lipophilicity differences affect membrane permeability and cellular uptake; the bromo variant may exhibit distinct cellular potency and tissue distribution compared to the chloro variant, which is critical for SAR interpretation.
- [1] PubChem Compound Summary CID 2779629. Computed Properties section. XLogP3-AA = 3.9. National Center for Biotechnology Information. View Source
- [2] Jiang JD, Denner L, Ling YH, et al. Inhibition of microtubule polymerization by 3-bromopropionylamino benzoylurea (JIMB01), a new cancericidal tubulin ligand. Biochem Pharmacol. 2003;65(11):1803-1811. View Source
